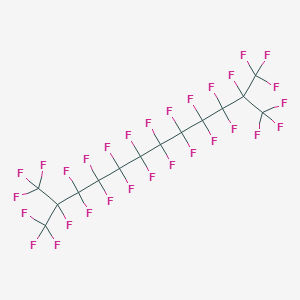

Perfluoro-2,11-dimethyldodecane

Descripción general

Descripción

Perfluoro-2,11-dimethyldodecane is a fully fluorinated branched alkane with a 12-carbon backbone (dodecane) and methyl groups at positions 2 and 11. Its perfluorinated structure confers exceptional chemical inertness, thermal stability, and resistance to degradation, making it suitable for high-performance applications such as lubricants, coolants, or polymer precursors.

Métodos De Preparación

The synthesis of 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Tetracosafluoro-2,11-bis(trifluoromethyl)dodecane typically involves multiple steps of fluorination. The process often starts with a hydrocarbon precursor, which undergoes successive fluorination reactions using reagents such as elemental fluorine (F2) or cobalt trifluoride (CoF3). These reactions are conducted under controlled conditions to ensure complete fluorination and to avoid side reactions. Industrial production methods may involve continuous flow reactors to achieve high yields and purity.

Análisis De Reacciones Químicas

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Tetracosafluoro-2,11-bis(trifluoromethyl)dodecane is known for its chemical inertness, which means it does not readily undergo common chemical reactions such as oxidation, reduction, or substitution. This inertness is due to the strong carbon-fluorine bonds and the electron-withdrawing nature of fluorine atoms. under extreme conditions, such as high temperatures or the presence of strong reducing agents, it may undergo defluorination reactions, leading to the formation of partially fluorinated products.

Aplicaciones Científicas De Investigación

Chemical Research

Solvent for Reactive Species

- Perfluoro-2,11-dimethyldodecane serves as an effective solvent for highly reactive species. Its inert nature allows for the safe handling of compounds that may react with conventional solvents, thus facilitating various chemical reactions and syntheses.

Synthesis of Fluorinated Compounds

- This compound is utilized in the synthesis of other fluorinated compounds. The high electronegativity of fluorine atoms contributes to the stability and reactivity patterns of these synthesized products, making them valuable in advanced materials science and pharmaceuticals.

Biological Applications

Fluorinated Biomolecules

- In biological research, this compound is employed in developing fluorinated biomolecules. These biomolecules are particularly useful in imaging and diagnostic applications due to their unique interactions with biological systems and enhanced visibility in imaging techniques.

Drug Delivery Systems

- The compound is being investigated for its potential use in drug delivery systems. Its biocompatibility and stability under physiological conditions make it a candidate for formulating drugs that require precise delivery mechanisms.

Industrial Applications

High-Performance Coatings

- This compound is used in producing high-performance coatings. Its low surface energy contributes to excellent water and oil repellency, making it ideal for applications in protective coatings that require durability against environmental factors.

Lubricants and Surfactants

- The compound is also utilized as a lubricant and surfactant in various industrial processes. Its chemical resistance and thermal stability enhance performance in extreme conditions, thereby extending the lifespan of machinery and equipment.

Environmental Applications

Pollution Control

- Due to its inertness, this compound can be used in environmental applications aimed at pollution control. It can serve as a barrier or interface material that prevents the migration of pollutants through soil or water.

Case Studies

-

Fluorinated Imaging Agents

- Research has shown that fluorinated compounds like this compound enhance imaging techniques such as MRI due to their unique magnetic properties when fluorinated. This has led to improved diagnostic capabilities in medical imaging.

- Drug Formulation Studies

- Environmental Barrier Applications

Mecanismo De Acción

The mechanism of action of 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Tetracosafluoro-2,11-bis(trifluoromethyl)dodecane is primarily related to its physical properties rather than specific molecular interactions. Its high fluorine content results in strong carbon-fluorine bonds, which contribute to its thermal stability and chemical inertness. These properties enable it to form stable interfaces and barriers, making it effective in applications requiring resistance to harsh chemical environments.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Thermal Stability and Decomposition

- This compound: Expected to exhibit high thermal stability due to its fully fluorinated structure and branching. No direct decomposition data found, but analogous branched perfluorocarbons (e.g., perfluoro-2,2-dimethylbutane) decompose at >180°C to form perfluoroisobutene (PFIB), a toxic gas .

- Thermal degradation pathways differ due to the sulfonate group .

- Iodinated dodecane derivative (CAS 307-60-8) : Iodine substitution lowers stability compared to fully fluorinated analogs, increasing susceptibility to hydrolysis and photolysis .

Environmental and Toxicological Profiles

- This compound: Likely persistent in the environment due to strong C-F bonds.

- PFDoDS : Classified as a "substance of very high concern" (SVHC) by the EU due to persistence, mobility, and toxicity .

- Perfluoro-2,2-dimethylbutane : Used in spacecraft cooling systems but restricted in terrestrial applications due to PFIB formation risks .

Actividad Biológica

PF2,11-DMD is a perfluorinated alkane characterized by a long carbon chain with two methyl groups at the 2 and 11 positions. Its chemical structure contributes to its stability and hydrophobic nature, making it resistant to degradation and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12F26 |

| Molecular Weight | 600.10 g/mol |

| Boiling Point | Not available |

| Solubility | Insoluble in water |

| Density | Approximately 1.8 g/cm³ |

Toxicological Studies

Research on the toxicological effects of PF2,11-DMD has been limited; however, studies on related perfluorinated compounds suggest potential adverse effects. For instance, perfluoroalkyl substances (PFAS), which share similar properties with PF2,11-DMD, have been associated with various health issues, including endocrine disruption and developmental toxicity.

- Endocrine Disruption : Some studies indicate that PFAS can interfere with hormone signaling pathways. A study by Wang et al. (2020) demonstrated that exposure to certain PFAS led to altered thyroid hormone levels in animal models, suggesting a potential risk for thyroid dysfunction associated with PF2,11-DMD due to structural similarities .

- Developmental Toxicity : Research conducted by Inoue et al. (2019) highlighted that exposure to specific PFAS during gestation resulted in neurodevelopmental deficits in offspring. While direct studies on PF2,11-DMD are lacking, the potential for similar effects cannot be discounted given its chemical profile .

Case Study 1: Environmental Impact Assessment

A comprehensive environmental impact assessment was conducted in a region where PF2,11-DMD was used extensively in industrial applications. The study found elevated levels of PF2,11-DMD in local water bodies, correlating with reports of aquatic toxicity. Fish exposed to contaminated waters exhibited signs of stress and reproductive impairment .

Case Study 2: Human Exposure Analysis

A cohort study analyzed blood samples from individuals living near manufacturing sites of perfluorinated compounds. The results indicated detectable levels of PF2,11-DMD alongside other PFAS in human serum samples. The implications for human health are still under investigation; however, correlations with increased cholesterol levels and immune response alterations were noted .

The mechanisms through which PF2,11-DMD exerts biological effects are not fully understood but may involve:

- Cell Membrane Interaction : Due to its hydrophobic nature, PF2,11-DMD may disrupt cell membranes or alter membrane fluidity.

- Protein Binding : Similar compounds have shown the ability to bind to serum proteins, potentially affecting the bioavailability of hormones and other critical biomolecules.

Table 2: Summary of Biological Effects Observed in Related Compounds

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting Perfluoro-2,11-dimethyldodecane in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, coupled with methanol-based extraction protocols to isolate the compound from complex matrices. Method validation should include matrix spike recovery tests and calibration with isotopically labeled internal standards to account for ionization suppression .

Q. How can researchers synthesize this compound in laboratory settings?

Gas-phase polymerization of fluoroolefins using non-volatile polymeric seed initiators (e.g., perfluorinated metallocenes) under controlled temperature and pressure conditions is effective. Optimize reaction rates by adjusting monomer feed ratios and employing toluene as a solvent to enhance metallocene reactivity .

Q. What experimental controls are essential when studying the environmental fate of this compound?

Include abiotic controls (e.g., UV light, pH variations) to differentiate between biotic and abiotic degradation pathways. Use perfluorinated cyclohexane as a negative control due to its structural similarity and inertness in most environmental conditions .

Q. How should researchers validate the purity of synthesized this compound?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹³C) with gas chromatography (GC) equipped with electron capture detection (ECD). Cross-reference spectral data with computational models (e.g., density functional theory) to confirm bond connectivity and absence of isomers .

Advanced Research Questions

Q. How can discrepancies in reported environmental half-lives of this compound be resolved?

Conduct microcosm studies under standardized conditions (e.g., OECD 308 guidelines) while varying redox states and microbial consortia. Use high-resolution mass spectrometry to track transformation products and apply kinetic modeling to reconcile data across studies .

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated defluorination reactions?

Employ electron paramagnetic resonance (EPR) spectroscopy to identify transient perfluoroalkyl radicals. Compare reaction rates in polar vs. nonpolar solvents, and use deuterated analogs to probe hydrogen abstraction pathways. Computational studies (e.g., DFT) can map energy barriers for fluorine displacement .

Q. How do steric effects influence the interaction of this compound with biological membranes?

Use Langmuir-Blodgett troughs to measure monolayer penetration kinetics, varying alkyl chain lengths and branching. Molecular dynamics simulations can quantify membrane fluidity changes, while fluorescence anisotropy assays validate lipid bilayer perturbations .

Q. What strategies mitigate matrix interference when quantifying this compound in biota samples?

Implement accelerated solvent extraction (ASE) with activated carbon cleanup to remove co-eluting lipids and proteins. Validate with standard addition methods and orthogonal analysis via Fourier-transform ion cyclotron resonance (FT-ICR) MS for unmatched mass accuracy .

Q. How can isotopic tracing improve understanding of this compound’s environmental partitioning?

Synthesize ¹³C- or ¹⁹F-labeled analogs to track phase-specific distribution (e.g., air-water vs. sediment). Couple stable isotope probing with nanoSIMS imaging to visualize bioaccumulation hotspots in model organisms .

Q. What computational models predict the thermodynamic stability of this compound derivatives?

Apply quantum mechanical calculations (e.g., M06-2X/cc-pVTZ) to assess bond dissociation energies and fluorophilicity indices. Compare with experimental thermogravimetric analysis (TGA) data to refine predictive algorithms for novel perfluorocarbon design .

Notes

Propiedades

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-tetracosafluoro-2,11-bis(trifluoromethyl)dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F30/c15-1(11(33,34)35,12(36,37)38)3(17,18)5(21,22)7(25,26)9(29,30)10(31,32)8(27,28)6(23,24)4(19,20)2(16,13(39,40)41)14(42,43)44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEMNVWCINQDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379806 | |

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-tetracosafluoro-2,11-bis(trifluoromethyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118694-32-9 | |

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-tetracosafluoro-2,11-bis(trifluoromethyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.